

Mavelertinib In Vitro Assay Protocols: A Comprehensive Guide for Researchers

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Compound of Interest		
Compound Name:	Mavelertinib	
Cat. No.:	B611985	Get Quote

Introduction

Mavelertinib (PF-06747775) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It exhibits high potency and selectivity for sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1][2][3] This selectivity profile makes **Mavelertinib** a promising candidate for the treatment of non-small-cell lung cancer (NSCLC).[2][3] This document provides detailed application notes and protocols for the in vitro evaluation of **Mavelertinib**, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Mavelertinib functions as an irreversible inhibitor by covalently binding to a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain. This covalent modification permanently blocks the kinase activity of the receptor, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival. The primary signaling cascades affected are the RAS-RAF-MAPK and PI3K-AKT pathways.[4][5]

Data Presentation

Table 1: In Vitro Potency of Mavelertinib (IC50)

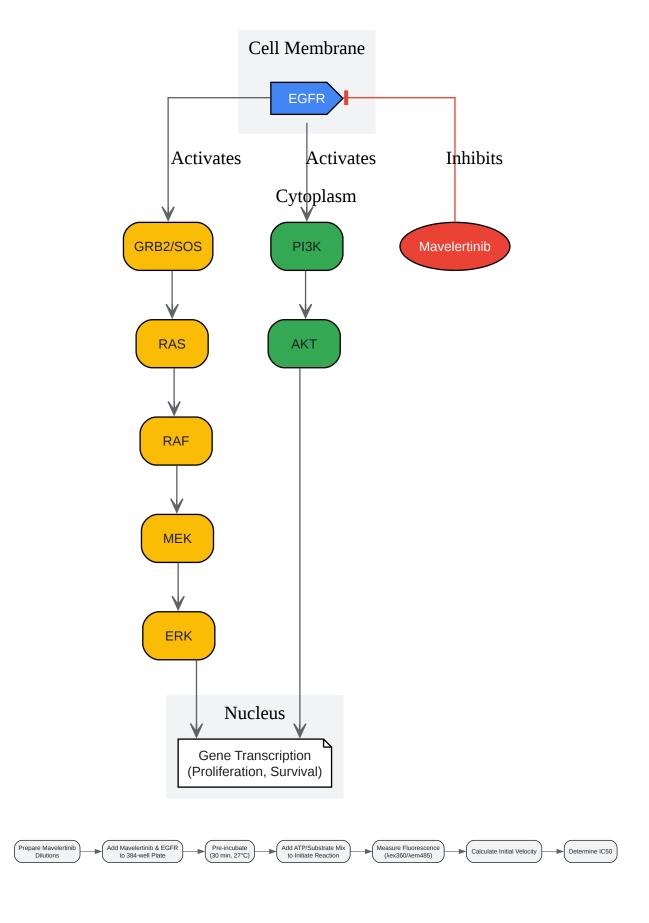


Target	IC50 (nM)
EGFR (Exon 19 Deletion)	5
EGFR (L858R)	4
EGFR (T790M/L858R)	12
EGFR (T790M/Exon 19 Del)	3
EGFR (Wild-Type)	307

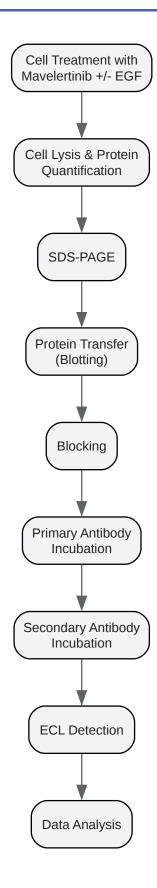
Data sourced from MedChemExpress.[2][3]

Signaling Pathway









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References

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